4-(8-Bromo-2-oxo-1,3-dihydro-1,5-benzodiazepin-4-yl)pyridine-2-carbonitrile
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MNI 137 involves several steps, starting with the preparation of the benzodiazepine core. The key steps include:
Formation of the Benzodiazepine Core: This involves the cyclization of an appropriate precursor to form the benzodiazepine ring.
Bromination: The introduction of a bromine atom at the desired position on the benzodiazepine ring.
Pyridinecarbonitrile Addition: The final step involves the addition of the pyridinecarbonitrile moiety to complete the synthesis of MNI 137.
Industrial Production Methods
While specific industrial production methods for MNI 137 are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
MNI 137 primarily undergoes:
Substitution Reactions: Due to the presence of the bromine atom, MNI 137 can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzodiazepine core can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of MNI 137, while oxidation and reduction can modify the benzodiazepine core .
Scientific Research Applications
MNI 137 is extensively used in scientific research, particularly in the fields of:
Neuroscience: To study the modulation of group II metabotropic glutamate receptors, which are involved in various neurological processes.
Pharmacology: To investigate the potential therapeutic applications of modulating these receptors in conditions such as anxiety, depression, and schizophrenia.
Drug Development: As a tool compound to develop new drugs targeting metabotropic glutamate receptors.
Mechanism of Action
MNI 137 exerts its effects by binding to a specific site on group II metabotropic glutamate receptors, distinct from the orthosteric binding site. This binding alters the receptor’s conformation, preventing it from adopting an active state. As a result, MNI 137 effectively inhibits the receptor’s activity, reducing the downstream signaling pathways associated with glutamate-induced calcium mobilization .
Comparison with Similar Compounds
Similar Compounds
VU0155041: Another negative allosteric modulator of group II metabotropic glutamate receptors.
BINA: A positive allosteric modulator of the same receptors.
LY487379: A selective positive allosteric modulator of group II metabotropic glutamate receptors.
Uniqueness of MNI 137
MNI 137 is unique due to its high selectivity and potency as a negative allosteric modulator of group II metabotropic glutamate receptors. Unlike other modulators, MNI 137 does not exhibit activity at other metabotropic glutamate receptor subtypes, making it a valuable tool for studying the specific roles of group II receptors .
Properties
IUPAC Name |
4-(8-bromo-2-oxo-1,3-dihydro-1,5-benzodiazepin-4-yl)pyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN4O/c16-10-1-2-12-14(6-10)20-15(21)7-13(19-12)9-3-4-18-11(5-9)8-17/h1-6H,7H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKZCMKOSAKVGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=C(C=C(C=C2)Br)NC1=O)C3=CC(=NC=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.